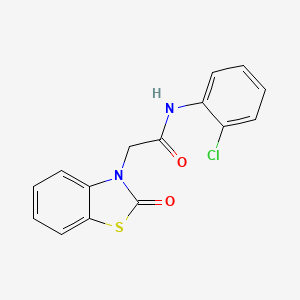

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Description

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

Molecular Formula |

C15H11ClN2O2S |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-18-12-7-3-4-8-13(12)21-15(18)20/h1-8H,9H2,(H,17,19) |

InChI Key |

FDDKDOHSCLJATL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigation of its biological activity, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

2-Chlorobenzoyl Chloride: A reagent used in the synthesis of various organic compounds.

Benzothiazole: A core structure in many biologically active molecules.

Uniqueness

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both the benzothiazole and chlorophenyl moieties, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.

Biological Activity

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a benzothiazole moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is C₁₉H₁₄ClN₃O₂S₂, with a molecular weight of approximately 415.9 g/mol. The compound's structure is characterized by:

- A chlorophenyl substituent that enhances its interaction with biological targets.

- A benzothiazole ring , which is known for its pharmacological properties.

Research indicates that N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide primarily acts as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to modulation of various biochemical pathways, making the compound a candidate for therapeutic applications in conditions such as:

- Inflammatory diseases

- Cancer

Biological Activity Overview

The biological activity of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been evaluated in various studies. Below are key findings related to its cytotoxic effects and potential therapeutic applications:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 14.34 | |

| HCT-116 (Colon) | 6.90 | |

| A549 (Lung) | 22.96 | |

| MCF-10A (Normal) | >100 |

These results indicate that N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide selectively targets cancer cells while showing minimal toxicity to normal cells.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

- Study on Thiazolopyridazine Derivatives : In a comparative study, thiazolopyridazine derivatives were found to have IC50 values ranging from 6.90 to 51.46 µM against various cancer cell lines, demonstrating comparable or superior efficacy compared to doxorubicin . The presence of electron-withdrawing groups on the benzothiazole moiety was positively correlated with increased cytotoxicity.

- Mechanistic Insights : Research indicates that compounds similar to N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide may exert their effects through the induction of apoptosis in cancer cells and modulation of cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.